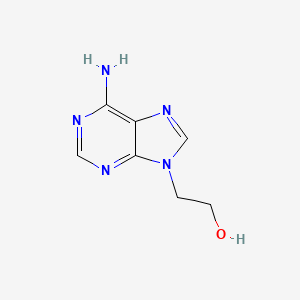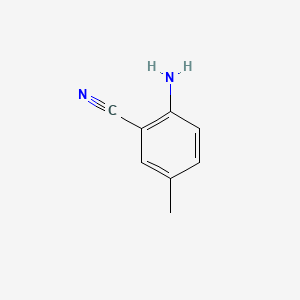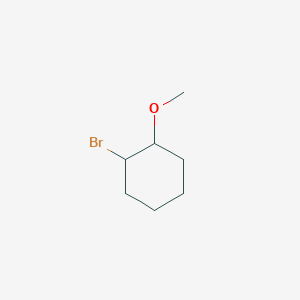
1-Bromo-2-methoxycyclohexane
Overview
Description
1-Bromo-2-methoxycyclohexane is an organic compound with the molecular formula C7H13BrO It is a derivative of cyclohexane, where a bromine atom and a methoxy group are substituted at the first and second positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-methoxycyclohexane can be synthesized through the bromination of 2-methoxycyclohexanol. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions using appropriate safety and environmental controls to manage the use of bromine and organic solvents.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-methoxycyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form cyclohexene derivatives.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding carbonyl compounds, while reduction reactions can target the bromine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Nucleophilic Substitution: Formation of 2-methoxycyclohexanol, 2-methoxycyclohexanenitrile, or 2-methoxycyclohexylamine.
Elimination: Formation of methoxycyclohexene.
Oxidation: Formation of 2-methoxycyclohexanone.
Reduction: Formation of cyclohexane derivatives.
Scientific Research Applications
1-Bromo-2-methoxycyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of medicinal compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-methoxycyclohexane involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution and elimination reactions. The methoxy group can also participate in electron-donating interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
1-Bromo-2-methylcyclohexane: Similar structure but with a methyl group instead of a methoxy group.
1-Bromo-2-chlorocyclohexane: Contains a chlorine atom instead of a methoxy group.
1-Bromo-2-fluorocyclohexane: Contains a fluorine atom instead of a methoxy group.
Uniqueness: 1-Bromo-2-methoxycyclohexane is unique due to the presence of both a bromine atom and a methoxy group, which impart distinct chemical properties and reactivity patterns. The methoxy group provides electron-donating effects, while the bromine atom serves as a good leaving group in substitution reactions, making this compound versatile in synthetic applications.
Properties
IUPAC Name |
1-bromo-2-methoxycyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c1-9-7-5-3-2-4-6(7)8/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMAOHYUXAZIFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20302977 | |
| Record name | 1-Bromo-2-methoxycyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20302977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24618-31-3 | |
| Record name | NSC155566 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155566 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Bromo-2-methoxycyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20302977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the reactivity of 1-bromo-2-methoxycyclohexane with sodium diisopropylamide (NaDA)?
A1: [] When treated with sodium diisopropylamide (NaDA) in tetrahydrofuran (THF), trans-1-bromo-2-methoxycyclohexane undergoes an elimination reaction to yield 1-methoxycyclohexene as the major product. This suggests that NaDA acts as a strong base, abstracting a proton from the cyclohexane ring and leading to the formation of a double bond with the simultaneous departure of the bromide ion.
Q2: How does the reactivity of this compound differ from trans-1-bromo-2-methoxycyclooctane under similar reaction conditions?
A2: [] Interestingly, while trans-1-bromo-2-methoxycyclohexane yields 1-methoxycyclohexene upon reaction with NaDA, trans-1-bromo-2-methoxycyclooctane provides dimeric products. These products are consistent with the formation and subsequent dimerization of cycloocta-1,2-diene (cyclic allene). This difference in reactivity highlights the influence of ring size on the reaction pathway.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



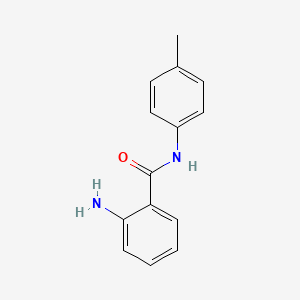
![5,6-dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-ol](/img/structure/B1267702.png)
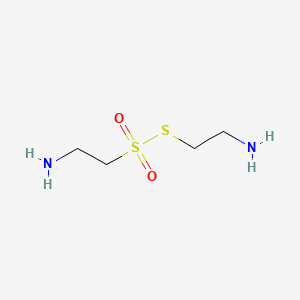

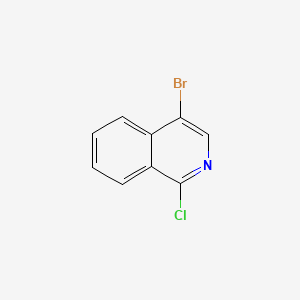

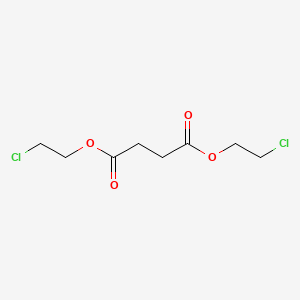

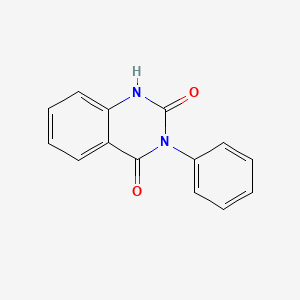
![[(4-Nitrobenzyl)thio]acetic acid](/img/structure/B1267717.png)
